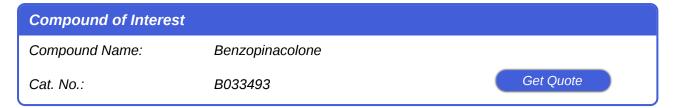


A Comparative Spectroscopic Analysis of Benzopinacolone and its Precursors

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A detailed guide for researchers and drug development professionals on the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic signatures of **benzopinacolone**, with a comparative analysis against its precursors, benzophenone and benzopinacol.

This guide provides a comprehensive overview of the key spectroscopic features of **benzopinacolone**, a rearranged product of benzopinacol, which itself is synthesized from benzophenone. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and assessing purity. This document presents a side-by-side comparison of their IR and NMR data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the characteristic IR and NMR spectral data for **benzopinacolone**, benzophenone, and benzopinacol. This quantitative data allows for a clear and objective comparison of their molecular structures.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
Benzopinacolone	3087-3018 (medium), 1670 (strong), 1581 (strong), 1320 (strong)[1]	Aromatic C-H stretch, Carbonyl (C=O) stretch, Aromatic C=C stretch, C-H bend
Benzophenone	~3000-3100, ~1700-1750, ~1450-1600	Aromatic C-H stretch, Carbonyl (C=O) stretch, Aromatic C=C stretch
Benzopinacol	3417-3460 (broad), 1800-1950 (overtones)[2]	O-H stretch (hydroxyl), Aromatic overtones

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Benzopinacolone	~7.8, 7.2	multiplet, multiplet	Aromatic protons	
Benzophenone	7.790, 7.57, 7.46	Aromatic protons		-
Benzopinacol	7.45-6.98, 3.02	multiplet, singlet	20H, 2H	Aromatic protons, Hydroxyl protons

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Compound	Chemical Shift (δ, ppm)	Assignment
Benzopinacolone	198.8, 143.1, 137.4, 131.6, 131.0, 130.8, 127.7, 126.6, 71.0	Carbonyl carbon, Aromatic carbons, Quaternary carbon
Benzophenone	196.5, 137.5, 132.4, 130.0, 128.3	Carbonyl carbon, Aromatic carbons
Benzopinacol	144.17, 128.61, 127.29, 126.93, 83.05	Aromatic carbons, Carbon bearing hydroxyl group

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the compounds by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid sample (benzopinacolone, benzophenone, or benzopinacol) is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer. For benzopinacolone, a PerkinElmer 1600 Series FT-IR spectrometer was used with the sample prepared as a KBr pellet.[1] The spectrum for benzopinacol was recorded on an FTIR 8400s Shimadzu using a KBr pellet.[2]
- Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecules.



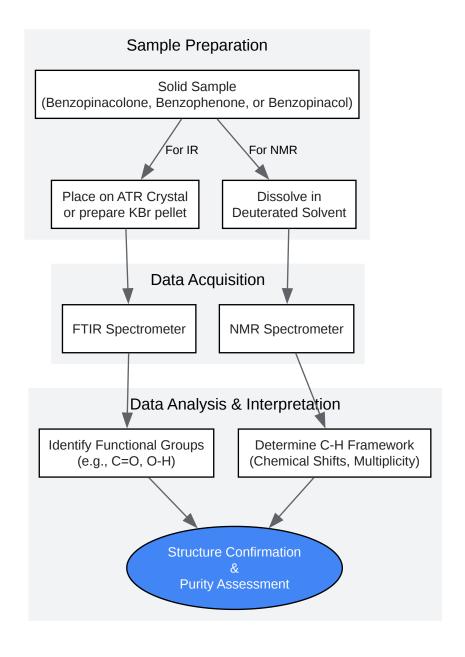
Method: Solution-State ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For the analysis of **benzopinacolone** and benzopinacol, a Bruker DPX-300 MHz spectrometer was used.
- Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to data interpretation.





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Caption: Experimental workflow for spectroscopic analysis.

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